(2-Methyloxolan-2-yl)methanol

Beschreibung

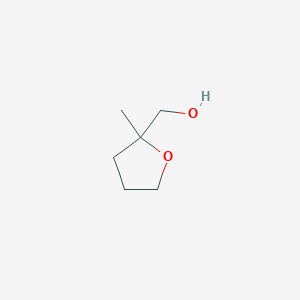

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methyloxolan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWICKCMBBYBITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81887-61-8 | |

| Record name | (2-methyloxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyloxolan-2-yl)methanol: Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Scarcity in Chemical Data

(2-Methyloxolan-2-yl)methanol, a tertiary alcohol derived from the versatile and eco-friendly solvent 2-methyltetrahydrofuran (2-MeTHF), presents a unique profile for applications in synthetic chemistry and drug development. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed experimental data for this specific compound. This guide, therefore, adopts a dual approach. Firstly, it meticulously collates and presents the established structural and property data available through chemical databases. Secondly, it ventures into the realm of informed scientific postulation, proposing synthetic pathways and potential applications based on established principles of organic chemistry and the known reactivity of analogous structures. This document is designed to be a foundational resource, sparking further investigation and providing a robust starting point for researchers interested in the untapped potential of this intriguing molecule.

Section 1: Molecular Identity and Physicochemical Properties

(2-Methyloxolan-2-yl)methanol, also known by its IUPAC name [(2R)-2-methyloxolan-2-yl]methanol for its (R)-enantiomer, is a chiral molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring. A key structural feature is the quaternary carbon at the 2-position, bonded to a methyl group, a hydroxymethyl group, the ring oxygen, and a methylene group of the ring. This sterically hindered tertiary alcohol moiety is central to its chemical character.

Table 1: Chemical Identifiers and Core Properties of (2-Methyloxolan-2-yl)methanol

| Property | Value | Source(s) |

| IUPAC Name | (2-methyloxolan-2-yl)methanol | PubChem |

| Synonyms | (R)-(2-Methyltetrahydrofuran-2-YL)methanol, 2-Methyl-2-tetrahydrofuranmethanol | PubChem[1] |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| CAS Number | 2323068-51-3 ((R)-enantiomer) | PubChem[1] |

| Canonical SMILES | CC1(CCCO1)CO | PubChem[1] |

| InChI Key | TWICKCMBBYBITR-UHFFFAOYSA-N (racemic) | PubChem |

The structure of (2-Methyloxolan-2-yl)methanol suggests it is a colorless liquid at room temperature with a faint, ether-like odor, similar to its parent compound, 2-methyltetrahydrofuran. Its solubility is predicted to be moderate in water and high in common organic solvents.

Section 2: Structural Elucidation and Stereochemistry

The core of (2-Methyloxolan-2-yl)methanol is the 2-methyloxolane ring. The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-(2-methyloxolan-2-yl)methanol. The specific stereoisomer will significantly influence its biological activity and its role as a chiral building block in asymmetric synthesis.

Figure 1: 2D Chemical Structure of (2-Methyloxolan-2-yl)methanol.

The five-membered ring is not planar and adopts an envelope or twist conformation to minimize steric strain. The substituents at the C2 position will have a defined axial or equatorial orientation depending on the specific conformer.

Section 3: Proposed Synthetic Strategies

While specific, optimized synthetic protocols for (2-Methyloxolan-2-yl)methanol are not extensively reported, several logical pathways can be proposed based on fundamental principles of organic synthesis.

Grignard Addition to a Lactone Precursor

A plausible and direct route involves the reaction of a suitable lactone with a methyl Grignard reagent. The starting material would be γ-valerolactone, which can be derived from renewable resources like levulinic acid. The reaction would proceed via nucleophilic acyl substitution followed by a second addition to the resulting ketone intermediate.

Protocol 1: Proposed Synthesis via Grignard Reaction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Grignard Reagent Formation: Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or 2-methyltetrahydrofuran dropwise to the magnesium turnings to initiate the formation of methylmagnesium iodide/bromide.

-

Addition to Lactone: Once the Grignard reagent is formed, cool the reaction mixture to 0 °C and add a solution of γ-valerolactone in the same anhydrous solvent dropwise.

-

Quenching: After the addition is complete and the reaction is stirred for an appropriate time, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.

Figure 2: Proposed synthetic pathway from γ-valerolactone.

From 2-Methyltetrahydrofuran via Lithiation and Carbonyl Addition

Another potential route starts with 2-methyltetrahydrofuran itself. Deprotonation at the C2 position using a strong base like n-butyllithium, followed by the addition of formaldehyde, would yield the desired product. The use of 2-MeTHF as the starting material is advantageous due to its commercial availability and green credentials.[2][3][4]

Protocol 2: Proposed Synthesis from 2-Methyltetrahydrofuran

-

Lithiation: In a flame-dried flask under an inert atmosphere, dissolve 2-methyltetrahydrofuran in an anhydrous solvent like THF or diethyl ether. Cool the solution to a low temperature (e.g., -78 °C).

-

Base Addition: Slowly add a solution of n-butyllithium in hexanes to the cooled 2-MeTHF solution. The reaction mixture is typically stirred for several hours to ensure complete deprotonation.

-

Formaldehyde Addition: Introduce anhydrous formaldehyde gas (generated by cracking paraformaldehyde) or a solution of paraformaldehyde in an appropriate solvent into the reaction mixture.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Follow a similar extraction and purification procedure as described in Protocol 1.

Figure 3: Proposed synthetic route starting from 2-MeTHF.

Section 4: Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for (2-Methyloxolan-2-yl)methanol, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons (~1.2 ppm).- A singlet or AB quartet for the hydroxymethyl protons (~3.5 ppm).- Multiplets for the ring methylene protons (~1.6-2.0 ppm and ~3.8-4.0 ppm).- A broad singlet for the hydroxyl proton (variable). |

| ¹³C NMR | - A quaternary carbon signal for C2 (~80-90 ppm).- A signal for the methyl carbon (~25 ppm).- A signal for the hydroxymethyl carbon (~65-70 ppm).- Signals for the ring methylene carbons (~25-30 ppm and ~65-70 ppm). |

| IR | - A strong, broad O-H stretch (~3400 cm⁻¹).- C-H stretching vibrations (~2850-3000 cm⁻¹).- A strong C-O stretching vibration for the ether linkage (~1050-1150 cm⁻¹). |

| Mass Spec | - A weak or absent molecular ion peak (m/z = 116).- A significant peak for the loss of a methyl group (m/z = 101).- A peak for the loss of the hydroxymethyl group (m/z = 85).- Further fragmentation of the tetrahydrofuran ring. |

Section 5: Potential Applications in Research and Development

The unique structural features of (2-Methyloxolan-2-yl)methanol suggest its utility in several areas of chemical research and development.

-

Chiral Building Block: The enantiomerically pure forms of this compound could serve as valuable starting materials in the synthesis of complex, biologically active molecules. The tertiary alcohol can be used to introduce a chiral quaternary center.

-

Pharmaceutical Scaffolding: The tetrahydrofuran motif is present in numerous natural products and pharmaceutical agents.[3] (2-Methyloxolan-2-yl)methanol could be a precursor for novel drug candidates.

-

Polymer Chemistry: The hydroxyl group can be functionalized to create monomers for polymerization, potentially leading to new biodegradable polymers with unique properties.

-

"Green" Chemistry: As a derivative of the bio-based solvent 2-MeTHF, its synthesis and use align with the principles of green chemistry, making it an attractive alternative to petrochemically derived building blocks.[2][4]

Section 6: Safety and Handling

While specific toxicity data for (2-Methyloxolan-2-yl)methanol is not available, it should be handled with the standard precautions for a laboratory chemical. It is likely to be a combustible liquid and may cause skin and eye irritation. Use in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses) is recommended.

Conclusion

(2-Methyloxolan-2-yl)methanol remains a compound of significant untapped potential. Its structural relationship to the green solvent 2-methyltetrahydrofuran and its inherent chirality position it as a promising building block for future synthetic endeavors. This guide has aimed to provide a comprehensive overview of the current, albeit limited, knowledge of this molecule, while also proposing logical avenues for its synthesis and application. It is our hope that this document will serve as a catalyst for further research, ultimately leading to a more complete understanding and utilization of this intriguing tertiary alcohol.

References

- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369-1379.

- Ferreira, F., et al. (2020). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.

-

PubChem. (2-Methyloxiran-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 2-Methyltetrahydrofuran. Retrieved from [Link]

- Google Patents. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

- Google Patents. (2010). Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed.

-

Chemistry LibreTexts. (2021). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Phosphonic acid, P,P′-[[(2-ethylhexyl)imino]bis(methylene)]bis-, sodium salt (1:?). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,5-dihydroxymethyl tetrahydrofuran. Retrieved from [Link]

- Di Tommaso, E., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 3-15.

-

University of Calgary. (n.d.). Synthesis and Structure of Alcohols. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Tetrahydro-2-furanmethanol (FDB003193). Retrieved from [Link]

-

Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79.

- Breugst, M., et al. (2015). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 20(8), 14368-14385.

-

Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

- Google Patents. (2010). Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.

- Procter, D. J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6048-6101.

- Lipshutz, B. H., & Aechtner, T. (2008). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 12(4), 697-703.

-

Bio-Systems. (n.d.). 2-Methyltetrahydrofuran (MeTHF). Retrieved from [Link]

- Scott, J. D., & Williams, J. M. (2015). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 20(8), 14386-14417.

- Taresco, V., et al. (2021). 2-Methyltetrahydrofuran (2-MeTHF)

- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79.

-

Chemistry Stack Exchange. (2016). Preparation of alcohols from Monosubstituted cyclic ethers. Retrieved from [Link]

-

PubChem. (R)-(2-Methyltetrahydrofuran-2-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2000). One-step vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone. Retrieved from [Link]

-

PubChem. 2-Methyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

PubChem. (3-Methyloxiran-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foreword: The Strategic Value of a Substituted Tetrahydrofuran

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(hydroxymethyl)tetrahydrofuran

The tetrahydrofuran (THF) motif is a cornerstone in the architecture of countless biologically active natural products and pharmaceuticals.[1] Its prevalence underscores the strategic importance of developing robust and scalable methods for the synthesis of substituted THF derivatives. 2-Methyl-2-(hydroxymethyl)tetrahydrofuran, the subject of this guide, represents a versatile chiral building block. Its bifunctional nature—a tertiary alcohol and a primary alcohol surrogate embedded within a stable cyclic ether—renders it a valuable synthon for the elaboration of more complex molecular targets in drug discovery and materials science.

This document moves beyond a mere recitation of procedures. It is designed to provide researchers, scientists, and process chemists with a deep, mechanistic understanding of the key synthetic pathways to 2-methyl-2-(hydroxymethyl)tetrahydrofuran. We will dissect the causality behind experimental choices, offering insights that bridge theoretical principles with practical laboratory application.

Strategic Overview: Pathways to the Target Scaffold

The construction of the 2-methyl-2-(hydroxymethyl)tetrahydrofuran core can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, desired scale, and stereochemical control requirements. This guide will focus on three primary, field-proven methodologies:

-

Catalytic Hydrogenation of a Furan Precursor: A direct and atom-economical route leveraging the bio-renewable furan platform.

-

Acid-Catalyzed Intramolecular Cyclization: A classic and reliable method involving the dehydration of a substituted 1,4-diol.

-

Prins-Type Cyclization: An elegant approach that constructs the heterocyclic ring and installs the required substituents in a single, convergent operation.

The following sections will provide a comprehensive exploration of each strategy, complete with mechanistic rationale, detailed experimental protocols, and critical process parameters.

Caption: Experimental workflow for catalytic hydrogenation.

Protocol: Hydrogenation of 2-Methyl-2-(hydroxymethyl)furan

This protocol is adapted from analogous procedures for the hydrogenation of substituted furans. Researchers should perform their own optimization. [2]

-

Reactor Preparation: To a high-pressure autoclave reactor, charge 2-methyl-2-(hydroxymethyl)furan (1.0 eq), 5% Ruthenium on carbon (Ru/C, 5-10 mol%), and methanol as the solvent (approx. 0.1-0.2 M concentration).

-

Inerting and Pressurization: Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to 30-50 bar (approx. 435-725 psig). Begin stirring and heat the reaction mixture to 50-80 °C.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after cooling and depressurizing) and analyzed by GC-MS.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil is then purified by vacuum distillation to yield the final product.

| Parameter | Condition | Rationale / Notes |

| Catalyst | 5% Ru/C or 5% Pd/C | Ruthenium is often highly effective for furan ring saturation. [2] |

| H₂ Pressure | 30–50 bar | Higher pressure increases the rate of hydrogenation. |

| Temperature | 50–80 °C | Balances reaction rate against potential for side reactions. |

| Solvent | Methanol, Isopropanol | Common solvents for hydrogenation, effectively solubilizing the substrate. [3] |

| Typical Yield | >90% | Expected yield based on similar transformations. [2] |

Strategy 2: Acid-Catalyzed Intramolecular Cyclization

This classic method relies on the formation of the tetrahydrofuran ring via the acid-catalyzed dehydration of a 1,4-diol. For the target molecule, the required precursor is 2-methylpentane-1,4-diol. This strategy is robust, uses inexpensive reagents, and is often straightforward to perform.

Expertise & Causality: The Mechanism of Ring Closure

The reaction proceeds via protonation of one of the hydroxyl groups (statistically, the primary alcohol is less hindered, but the tertiary is also a target) by a Brønsted acid (e.g., H₂SO₄, TsOH). This converts the hydroxyl into a good leaving group (water). An intramolecular Sɴ2 or Sɴ1-type reaction follows, where the remaining hydroxyl group acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl and displacing water to form the five-membered ring. The 5-membered ring formation is kinetically and thermodynamically favored (Baldwin's rules). The choice of acid and temperature is critical; conditions that are too harsh can lead to elimination side products or polymerization.

Caption: Mechanism of acid-catalyzed intramolecular cyclization.

Protocol: Cyclodehydration of 2-Methylpentane-1,4-diol

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylpentane-1,4-diol (1.0 eq) and a suitable solvent such as toluene or benzene (to azeotropically remove water).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 1-5 mol%) or a few drops of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue the reaction until no more water is collected and TLC or GC analysis indicates the complete consumption of the starting diol.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

| Parameter | Condition | Rationale / Notes |

| Catalyst | p-TsOH, H₂SO₄, Amberlyst-15 | Brønsted acids are required to protonate the hydroxyl group. Solid acids like Amberlyst-15 simplify work-up. [4] |

| Solvent | Toluene, Benzene | Used to azeotropically remove the water byproduct, driving the equilibrium towards the product. |

| Temperature | Reflux | Sufficient thermal energy is needed to overcome the activation barrier for dehydration. |

| Apparatus | Dean-Stark Trap | Essential for the effective removal of water. |

| Typical Yield | 75–90% | Yields are generally good but can be affected by competing elimination reactions. |

Strategy 3: Prins-Type Cyclization

The Prins reaction is a powerful acid-catalyzed reaction between an alkene and an aldehyde. [4]In its intramolecular variant for THF synthesis, it involves the reaction of a homoallylic alcohol with an aldehyde, typically formaldehyde. For our target, this translates to the reaction of 3-methylbut-3-en-1-ol with formaldehyde.

Expertise & Causality: Controlling the Cationic Cascade

The reaction is initiated by the activation of formaldehyde with a Lewis or Brønsted acid to form a highly electrophilic oxocarbenium ion. [5]The alkene moiety of the homoallylic alcohol then attacks this electrophile, forming a new C-C bond and a tertiary carbocation. This carbocation is strategically positioned for the tethered hydroxyl group to trap it in a 5-exo-tet cyclization, which is kinetically favored. The final step is deprotonation to yield the neutral THF product. The choice of acid is crucial; Lewis acids like SnCl₄ or BF₃·OEt₂ are often used to promote the reaction under milder conditions than strong Brønsted acids, which can minimize side reactions. [6][7]

Caption: Mechanism of the Prins-type cyclization for THF synthesis.

Protocol: Prins Cyclization of 3-Methylbut-3-en-1-ol

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 3-methylbut-3-en-1-ol (1.0 eq) in a dry, non-coordinating solvent like dichloromethane (DCM). Cool the solution to 0 °C or -78 °C depending on the Lewis acid used.

-

Reagent Addition: Add paraformaldehyde (1.1-1.5 eq).

-

Initiation: Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq, as a 1M solution in DCM) dropwise to the stirred suspension.

-

Reaction: Allow the reaction to stir at the low temperature for a set period (e.g., 1-4 hours), then let it warm slowly to room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Quenching & Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography or vacuum distillation.

| Parameter | Condition | Rationale / Notes |

| Aldehyde | Paraformaldehyde | A stable, solid source of formaldehyde. |

| Acid Catalyst | SnCl₄, BF₃·OEt₂, TMSOTf | Lewis acids effectively activate the aldehyde under anhydrous conditions. [6][7] |

| Solvent | Dichloromethane (DCM) | A common, non-coordinating solvent for Lewis acid-mediated reactions. |

| Temperature | -78 °C to 0 °C | Low temperatures are often required to control the reactivity and prevent side reactions. |

| Typical Yield | 60–85% | Yields can be variable and are sensitive to reaction conditions and substrate purity. |

Purification and Characterization

Purification Protocol

Regardless of the synthetic route, the final purification of 2-methyl-2-(hydroxymethyl)tetrahydrofuran is typically achieved by vacuum distillation .

-

Crude Material: The crude product from the reaction work-up is placed in a round-bottom flask suitable for distillation.

-

Apparatus: Assemble a short-path distillation apparatus. It is crucial to use a vacuum pump capable of reaching a pressure of <10 mmHg.

-

Distillation: Gradually heat the flask in an oil bath while applying vacuum. Collect the fraction boiling at the expected temperature for the product. The boiling point will be dependent on the pressure.

-

Purity Check: The purity of the collected fractions should be assessed by GC or ¹H NMR.

Characterization Data

The identity and purity of the synthesized 2-methyl-2-(hydroxymethyl)tetrahydrofuran should be confirmed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Expect distinct signals for the CH₃ group (singlet), the CH₂OH protons (doublet or broad singlet), the -OH protons (broad singlets, exchangeable with D₂O), and the three sets of diastereotopic CH₂ protons on the THF ring (multiplets). |

| ¹³C NMR | Expect five distinct signals corresponding to the quaternary carbon, the methyl carbon, the hydroxymethyl carbon, and the two methylene carbons of the THF ring. [8] |

| IR (Infrared) | A strong, broad absorption in the range of 3600-3200 cm⁻¹ due to the O-H stretch of the alcohol. A strong C-O stretching band around 1050-1150 cm⁻¹ for the ether linkage. |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 116 may be weak or absent. Expect a prominent peak at M-15 (loss of CH₃) and M-31 (loss of CH₂OH). The base peak is often at m/z = 43. [9] |

References

-

Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

-

Indurmuddam, R. R., Hong, B. C., & Chien, S. Y. (2024). Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications. [Link]

-

Various Authors. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

Shields, B. J., & Doyle, A. G. (2016). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Journal of the American Chemical Society. [Link]

-

Various Authors. (n.d.). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. RSC Publishing. [Link]

-

PubChem. (n.d.). (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Wikimedia Foundation. [Link]

-

Specialty Chemical Sales. (n.d.). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis? [Link]

-

ResearchGate. (n.d.). Various types of Prins cyclization reactions. [Link]

-

ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2,5-dihydroxymethyl tetrahydrofuran. [Link]

-

Hart, D. J., & Smith, D. A. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PMC - NIH. [Link]

-

BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]

-

SpectraBase. (n.d.). 2-Methyl-tetrahydrofuran. [Link]

-

NIST. (n.d.). 2-Furanol, tetrahydro-2-methyl-. NIST WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]

-

Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

-

Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Library of Medicine. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 4. Prins Reaction [organic-chemistry.org]

- 5. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Furanol, tetrahydro-2-methyl- [webbook.nist.gov]

Spectroscopic Characterization of (2-Methyloxolan-2-yl)methanol: A Technical Guide

Abstract

(2-Methyloxolan-2-yl)methanol, a substituted tetrahydrofuran derivative, is a molecule of interest in synthetic organic chemistry and drug discovery. Its structural features, comprising a tertiary alcohol and a tetrahydrofuran ring, offer a unique combination of properties that make it a valuable building block. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Methyloxolan-2-yl)methanol. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages fundamental spectroscopic principles and data from analogous structures to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of (2-Methyloxolan-2-yl)methanol

(2-Methyloxolan-2-yl)methanol, with the chemical formula C₆H₁₂O₂[1], belongs to the family of substituted tetrahydrofurans. The tetrahydrofuran moiety is a prevalent structural motif in numerous natural products and biologically active compounds, contributing to their physical and biological properties.[2] The presence of both a hydroxyl group and an ether linkage within a compact cyclic structure imparts specific polarity, hydrogen bonding capabilities, and conformational preferences to the molecule.

Accurate spectroscopic analysis is the cornerstone of modern chemical research, enabling precise structural elucidation and the confirmation of molecular identity. This guide is designed to serve as a comprehensive reference for the interpretation of the key spectroscopic data of (2-Methyloxolan-2-yl)methanol.

Molecular Structure:

Caption: Chemical structure of (2-Methyloxolan-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of (2-Methyloxolan-2-yl)methanol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (2-Methyloxolan-2-yl)methanol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Data for (2-Methyloxolan-2-yl)methanol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | 1.5 - 3.0 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet. |

| -CH₂OH | ~3.5 | Singlet | 2H | These protons are adjacent to a hydroxyl group and a quaternary carbon, thus they are expected to be a singlet. |

| Ring -CH₂- (C4) | ~3.8 | Triplet | 2H | These protons are adjacent to the ring oxygen and a methylene group, leading to a downfield shift and splitting into a triplet. |

| Ring -CH₂- (C3) | ~1.9 | Multiplet | 2H | These protons are adjacent to two other methylene groups, resulting in a complex multiplet. |

| Ring -CH₂- (C5) | ~1.8 | Multiplet | 2H | These protons are adjacent to the quaternary carbon and a methylene group, appearing as a multiplet. |

| -CH₃ | ~1.2 | Singlet | 3H | The methyl protons are attached to a quaternary carbon and are therefore expected to be a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

To acquire a ¹H NMR spectrum, the following general procedure can be followed:

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Methyloxolan-2-yl)methanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, five distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for (2-Methyloxolan-2-yl)methanol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary C (C2) | ~80-90 | This carbon is bonded to two oxygen atoms (one from the ring and one from the hydroxymethyl group) and is expected to be significantly downfield. |

| -CH₂OH | ~65-75 | The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom. |

| Ring -CH₂- (C5) | ~60-70 | The carbon adjacent to the ring oxygen is deshielded. |

| Ring -CH₂- (C3) | ~25-35 | This carbon is in a typical aliphatic range. |

| Ring -CH₂- (C4) | ~20-30 | This carbon is also in a typical aliphatic range. |

| -CH₃ | ~20-30 | The methyl carbon is expected in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Methyloxolan-2-yl)methanol will be dominated by absorptions from the O-H and C-O bonds.

Table 3: Predicted Key IR Absorptions for (2-Methyloxolan-2-yl)methanol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[3] |

| C-H (Aliphatic) | 3000 - 2850 | Medium to Strong | Stretching vibrations of the methyl and methylene groups. |

| C-O (Alcohol) | 1050 - 1000 | Strong | Stretching vibration of the primary alcohol C-O bond. |

| C-O (Ether) | 1150 - 1085 | Strong | Asymmetric stretching vibration of the C-O-C ether linkage in the tetrahydrofuran ring. |

Experimental Protocol for IR Spectroscopy:

For a liquid sample like (2-Methyloxolan-2-yl)methanol, the IR spectrum can be obtained using the following method:

-

Sample Preparation: A neat liquid film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of (2-Methyloxolan-2-yl)methanol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular formula is C₆H₁₂O₂ with a molecular weight of 116.16 g/mol .[1]

Table 4: Predicted Major Mass Spectral Peaks for (2-Methyloxolan-2-yl)methanol

| m/z | Proposed Fragment | Rationale |

| 116 | [M]⁺ | Molecular ion. |

| 101 | [M - CH₃]⁺ | Loss of a methyl group. |

| 85 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. |

| 58 | [C₃H₆O]⁺ | Cleavage of the tetrahydrofuran ring. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation. |

| 31 | [CH₂OH]⁺ | A characteristic peak for primary alcohols. |

Predicted Collision Cross Section Data:

-

[M+H]⁺: 117.09101 m/z, 122.2 Ų

-

[M+Na]⁺: 139.07295 m/z, 129.2 Ų

Sources

- 1. PubChemLite - (2-methyloxolan-2-yl)methanol (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Synthetic Alchemist's Guide to Substituted Tetrahydrofuran Alcohols: From Stereoselective Synthesis to Advanced Applications

Foreword: The Enduring Relevance of the Tetrahydrofuran Scaffold

The substituted tetrahydrofuran ring is a privileged scaffold in the realm of organic chemistry and drug discovery. Its prevalence in a vast array of biologically active natural products, from the antitumor annonaceous acetogenins to potent antiviral agents, underscores its significance.[1][2] The inherent stereochemical complexity and the conformational flexibility of the five-membered ring system allow for precise three-dimensional positioning of functional groups, enabling fine-tuned interactions with biological targets. This guide provides a comprehensive exploration of the synthesis and application of substituted tetrahydrofuran alcohols, offering researchers, scientists, and drug development professionals a technically robust resource grounded in mechanistic understanding and practical application. We will delve into the nuances of stereoselective control, the logic behind diverse synthetic strategies, and the translation of these molecular architectures into tangible therapeutic potential.

I. Strategic Blueprints for Stereocontrol: A Survey of Synthetic Methodologies

The construction of substituted tetrahydrofuran alcohols with defined stereochemistry is a central challenge that has spurred the development of numerous elegant synthetic solutions. The choice of strategy is dictated by the desired substitution pattern, the required level of stereocontrol, and the available starting materials.

Intramolecular Cyclization: The Power of Proximity

One of the most direct and widely employed strategies for tetrahydrofuran synthesis involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach leverages the inherent proximity of a nucleophilic hydroxyl group to an electrophilic center.

Nucleophilic Substitution (SN2) Pathways: A classic and reliable method involves the intramolecular SN2 reaction of a hydroxyl group onto a carbon bearing a good leaving group, such as a halide or a sulfonate.[1] The stereochemical outcome of this reaction is predictable, proceeding with inversion of configuration at the electrophilic center. The key to this strategy lies in the stereocontrolled synthesis of the acyclic precursor, where the stereocenters are often pre-established.

Epoxide Ring-Opening: The intramolecular addition of an alcohol to an epoxide is a powerful and frequently utilized method for constructing complex tetrahydrofuran-containing molecules.[1] This acid- or base-catalyzed reaction proceeds via a Baldwin's rules-favored 5-exo-tet cyclization. The stereochemistry of the resulting tetrahydrofuran alcohol is directly dictated by the stereochemistry of the parent epoxy alcohol.

Metal-Catalyzed Cyclizations: Precision and Versatility

Transition metal catalysis has revolutionized the synthesis of substituted tetrahydrofurans, offering mild reaction conditions and access to unique bond formations. Catalysts based on palladium, nickel, and iridium are particularly prominent in this arena.

Palladium-Catalyzed Allylic Alkylation: Intramolecular palladium-catalyzed allylic alkylation of substrates containing both a hydroxyl group and an allylic leaving group provides a powerful means to construct substituted tetrahydrofurans.[1] The use of chiral ligands can render these reactions highly enantioselective.

Nickel-Catalyzed Reductive Cyclization: Recent advancements have demonstrated the efficacy of nickel-catalyzed intramolecular reductive cyclization of O-alkynones to furnish chiral tetrahydrofurans bearing tertiary allylic alcohols.[3][4] This method achieves high yields and excellent stereoselectivity through the use of chiral phosphine ligands.[3][4]

Asymmetric Strategies: The Quest for Enantiopurity

The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a critical aspect of drug development. Several powerful asymmetric strategies have been developed for the synthesis of substituted tetrahydrofuran alcohols.

Catalytic Asymmetric Prins Cyclization: The Prins cyclization, a classic acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, has been rendered asymmetric through the use of chiral Brønsted acids.[5] This approach allows for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted tetrahydrofurans.[5]

Sequential Asymmetric Reactions: A powerful strategy involves the combination of multiple asymmetric reactions in a one-pot sequence. For instance, a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols provides efficient access to biologically important 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities.[6]

II. From Benchtop to Application: Experimental Protocols and Mechanistic Insights

A deep understanding of the underlying reaction mechanisms is paramount for successful experimental design and optimization. This section provides detailed protocols for key synthetic transformations and explores the mechanistic rationale behind them.

Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Cyclization of an O-Alkynone

This protocol is adapted from the work of Liu and coworkers and describes the synthesis of a chiral tetrahydrofuran with a tertiary allylic alcohol.[3]

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an argon atmosphere, add Ni(ClO₄)₂·6H₂O (5 mol%) and the chiral bisphosphine ligand DI-BIDIME (5.5 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Substrate and Reductant Addition: Add the O-alkynone substrate (1.0 eq) and triethylsilane (2.0 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran alcohol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the nickel catalyst and the phosphine ligand.

-

Anhydrous Solvent: Anhydrous toluene is used to prevent the quenching of the active catalyst and the reducing agent.

-

Excess Reducing Agent: Triethylsilane is used in excess to ensure complete reduction of the alkyne and cyclization.

-

Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation barrier of the catalytic cycle.

Diagrammatic Representation of Key Synthetic Pathways

Visualizing complex reaction sequences can greatly aid in their understanding. The following diagrams, generated using Graphviz, illustrate the logical flow of two key synthetic strategies.

Caption: Catalytic Asymmetric Prins Cyclization Workflow.

III. The Tetrahydrofuran Scaffold in Drug Discovery: A Focus on HIV-1 Protease Inhibitors

The unique structural and stereochemical features of substituted tetrahydrofurans make them highly attractive ligands for biological targets. A prime example of their therapeutic relevance is in the design of HIV-1 protease inhibitors.

The HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibitors that bind to the active site of this enzyme can effectively block viral replication. Substituted tetrahydrofuran derivatives have been ingeniously designed to serve as P2 ligands, making crucial hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. [7] The synthesis of these specialized tetrahydrofuran ligands often involves stereoselective methods, such as enzyme-catalyzed resolutions, to obtain the desired enantiomerically pure compounds. [7]The modular nature of their synthesis allows for the systematic variation of substituents to optimize binding affinity and pharmacokinetic properties. X-ray crystallography of inhibitor-protease complexes has provided invaluable insights into the specific interactions that govern potency, guiding the rational design of next-generation antiviral agents. [7]

IV. Data at a Glance: Comparative Analysis of Synthetic Methodologies

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes key performance indicators for various methods discussed in this guide.

| Synthetic Method | Key Features | Typical Yields (%) | Diastereo-/Enantioselectivity | References |

| Intramolecular SN2 Cyclization | Predictable stereochemistry, reliable. | 60-95 | High (substrate-controlled) | [1] |

| Intramolecular Epoxide Opening | Forms two C-O bonds, stereospecific. | 70-90 | High (substrate-controlled) | [1] |

| Ni-Catalyzed Reductive Cyclization | Forms tertiary alcohols, highly enantioselective. | up to 99 | >99:1 er | [3][4] |

| Catalytic Asymmetric Prins Cyclization | Forms 2,3-disubstituted THFs, highly enantioselective. | 80-95 | >20:1 dr, up to 99:1 er | [5] |

| Sequential Henry/Iodocyclization | Forms 2,5-disubstituted THFs, one-pot. | High | up to 97% ee | [6] |

V. Conclusion and Future Directions

The synthesis of substituted tetrahydrofuran alcohols continues to be a vibrant and innovative area of chemical research. The development of novel catalytic systems, particularly those utilizing earth-abundant and environmentally benign metals, will undoubtedly expand the synthetic chemist's toolkit. [4]Furthermore, the application of these versatile building blocks is expected to extend beyond medicinal chemistry into areas such as materials science and catalysis. As our understanding of stereocontrol deepens and our synthetic methodologies become more sophisticated, the full potential of the substituted tetrahydrofuran scaffold is yet to be realized. This guide serves as a foundation for researchers to not only apply existing methods but also to be inspired to push the boundaries of what is possible in the stereoselective synthesis of these remarkable molecules.

References

- Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Enantioselective Synthesis of Tetrahydrofuran Deriv

- Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society.

- Highly Efficient Asymmetric Catalytic Synthesis Of Functional Tetrahydrofuran With Chiral Tertiary Alcohol. Globe Thesis.

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH.

- HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. PMC - NIH.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. globethesis.com [globethesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 7. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of (2-Methyloxolan-2-yl)methanol: Boiling Point and Density

Introduction

(2-Methyloxolan-2-yl)methanol, a heterocyclic alcohol, presents a unique molecular architecture of interest to researchers in medicinal chemistry and materials science. Its structure, featuring a saturated five-membered oxolane ring with a methyl and a hydroxymethyl group attached to the same carbon atom (C2), imparts specific physicochemical characteristics that are crucial for its application and development. This technical guide provides an in-depth exploration of two fundamental physical properties of (2-methyloxolan-2-yl)methanol: boiling point and density.

Physicochemical Data Summary

A comprehensive search of scientific databases for the physical properties of (2-Methyloxolan-2-yl)methanol (Molecular Formula: C₆H₁₂O₂) did not yield experimentally verified data for its boiling point and density. This data gap highlights the specialized nature of this compound and underscores the importance of the experimental determination of its physical constants for any research or development endeavor.

For structurally related compounds, a wide range of boiling points and densities are observed, which are highly dependent on the nature and position of substituents on the oxolane ring. Therefore, extrapolation of data from analogues would be speculative and is not recommended for precise applications. The subsequent sections of this guide are dedicated to providing robust methodologies for the empirical determination of these values.

Table 1: Physical Properties of (2-Methyloxolan-2-yl)methanol

| Physical Property | Value | Experimental Conditions |

| Boiling Point | Data not available | To be determined |

| Density | Data not available | To be determined |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is a critical parameter for purification by distillation, characterization, and for understanding a compound's volatility. For a research setting, the micro-boiling point determination method is often preferred due to its requirement for only a small sample volume.

Causality Behind Experimental Choices

The choice of the Thiele tube or a similar micro-boiling point apparatus is dictated by the need for uniform heating of the sample and the thermometer bulb. The use of a sealed capillary tube to introduce a small air bubble allows for a precise visual indication of the boiling point. As the liquid is heated, the air expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, the vapor will rapidly exit the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure of the liquid is equal to the external pressure, thus providing an accurate boiling point reading.

Step-by-Step Protocol for Micro-Boiling Point Determination

-

Apparatus Setup :

-

Securely clamp a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a retort stand.

-

Attach a small test tube containing 0.5-1 mL of (2-Methyloxolan-2-yl)methanol to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Insert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

-

Heating :

-

Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The design of the Thiele tube ensures convection currents will provide uniform heating.

-

-

Observation :

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially the entrapped air, followed by the vapor of the sample.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

-

Measurement :

-

Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath to maintain a uniform temperature.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Record this temperature.

-

-

Validation :

-

For enhanced accuracy, allow the apparatus to cool further, then re-heat it slowly to repeat the measurement. A consistent reading validates the result.

-

It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Visualizing the Workflow: Boiling Point Determination

Caption: Experimental workflow for density determination using a pycnometer.

Conclusion

References

- While no direct references for the physical properties of (2-Methyloxolan-2-yl)methanol were found, the experimental procedures are based on standard laboratory techniques for the determination of boiling point and density.

Solubility profile of (2-Methyloxolan-2-yl)methanol in organic solvents

An In-depth Technical Guide on the Solubility Profile of (2-Methyloxolan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyloxolan-2-yl)methanol, a heterocyclic alcohol, presents a unique combination of a polar hydroxyl group and a largely non-polar ether backbone. This structure suggests a versatile solubility profile, a critical parameter for its application in organic synthesis, formulation, and drug development. However, a review of current literature reveals a significant gap in quantitative solubility data for this specific compound. This guide, therefore, provides a comprehensive framework for researchers to address this knowledge gap. It outlines a detailed experimental protocol for determining the solubility of (2-Methyloxolan-2-yl)methanol in various organic solvents. Furthermore, it offers a theoretical analysis of its expected solubility behavior based on fundamental principles of solvent-solute interactions, drawing comparisons with the well-characterized solvent, 2-methyloxolane (also known as 2-methyltetrahydrofuran). This document is intended to be a practical resource, empowering scientists to generate reliable solubility data and make informed decisions in their research and development endeavors.

Introduction: The Significance of (2-Methyloxolan-2-yl)methanol's Solubility

(2-Methyloxolan-2-yl)methanol, with its molecular formula C6H12O2, is a functionalized oxolane derivative.[1] Its structure, featuring a primary alcohol appended to a tertiary carbon within a five-membered ether ring, makes it a potentially valuable intermediate in synthetic chemistry. The hydroxyl group offers a reactive site for esterification, etherification, and other nucleophilic reactions, while the oxolane ring provides a stable, relatively non-polar scaffold.

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications:

-

Reaction Chemistry: The choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity. A thorough understanding of the solubility of (2-Methyloxolan-2-yl)methanol is essential for designing homogeneous reaction systems.

-

Purification and Crystallization: Techniques such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in different excipients and solvent systems is critical for developing stable and bioavailable drug products.

Given the scarcity of published data, this guide provides the necessary theoretical foundation and practical methodology to systematically characterize the solubility of (2-Methyloxolan-2-yl)methanol.

Physicochemical Properties

While specific data for (2-methyloxolan-2-yl)methanol is limited, we can infer some of its properties from its structure and from related compounds like 2-methyltetrahydrofuran (2-MeTHF).

| Property | Value / Expected Characteristics | Reference / Rationale |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | Calculated from formula |

| Appearance | Expected to be a liquid at room temperature | Based on similar structures like 2-MeTHF[2][3] |

| Boiling Point | Higher than 2-MeTHF (80°C) due to hydrogen bonding | The hydroxyl group will increase intermolecular forces. |

| Density | Expected to be slightly higher than 2-MeTHF (0.854 g/mL) | The addition of an oxygen atom increases molecular weight without a proportional increase in volume.[2] |

| Polarity | Moderately polar | The ether and hydroxyl groups contribute polarity, while the alkyl backbone is non-polar. |

| Hydrogen Bond Donor | Yes (1) | From the hydroxyl group. |

| Hydrogen Bond Acceptor | Yes (2) | From the hydroxyl and ether oxygens. |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The solubility of (2-Methyloxolan-2-yl)methanol will be governed by the interplay of its polar hydroxyl group and its less polar oxolane ring with the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The hydroxyl group of (2-Methyloxolan-2-yl)methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl groups of alcoholic solvents.[4][5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, 2-Methyltetrahydrofuran): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The overall polarity of these solvents is compatible with the solute's structure. 2-MeTHF itself is miscible with many organic solvents.[7][8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the oxolane ring has non-polar character, the highly polar hydroxyl group will hinder dissolution in non-polar, non-hydrogen bonding solvents.[9] Overcoming the strong hydrogen bonding between solute molecules requires more energy than is gained through weak van der Waals interactions with the solvent.

The following diagram illustrates the key intermolecular forces at play.

Caption: Predicted interactions governing solubility.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[10][11]

Materials and Equipment

-

(2-Methyloxolan-2-yl)methanol (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Experimental Workflow

The following diagram outlines the step-by-step process for solubility determination.

Sources

- 1. PubChemLite - (2-methyloxolan-2-yl)methanol (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. monumentchemical.com [monumentchemical.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.ws [chem.ws]

- 11. bellevuecollege.edu [bellevuecollege.edu]

Discovery and history of 2-substituted tetrahydrofurans

An In-depth Technical Guide to the Discovery and Synthesis of 2-Substituted Tetrahydrofurans

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2-substituted tetrahydrofurans. Tailored for researchers, scientists, and professionals in drug development, it delves into the foundational discoveries in natural products, traces the development of pivotal synthetic methodologies, and highlights the enduring significance of this heterocyclic scaffold in modern medicinal chemistry.

Introduction: The Ubiquitous Tetrahydrofuran Core

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in organic chemistry and the life sciences.[1][2] While the parent THF molecule, first synthesized in the early 20th century, gained prominence as a versatile industrial solvent, its substituted derivatives, particularly those functionalized at the 2-position, are central to the structure and function of a vast array of biologically active molecules.[3][4][5] From potent natural toxins to blockbuster pharmaceuticals, the 2-substituted tetrahydrofuran motif imparts crucial conformational rigidity and stereochemical information, profoundly influencing molecular recognition and pharmacological activity.[6][7][8] This guide will trace the journey of this unassuming heterocycle from its roots in natural product chemistry to its current status as a cornerstone of synthetic and medicinal chemistry.

Part 1: Discovery through the Lens of Nature's Chemistry

The story of 2-substituted tetrahydrofurans is inextricably linked to the exploration of natural products. Long before synthetic chemists developed methods to construct this ring system, nature had already perfected its assembly, incorporating it into a multitude of secondary metabolites with diverse biological activities.[2][7][8]

The Dawn of Discovery: Muscarine and the Furanose Connection

One of the earliest and most significant encounters with a 2-substituted tetrahydrofuran was the isolation of muscarine from the fly agaric mushroom, Amanita muscaria. First isolated in 1869 by Schmiedeberg and Koppe, its correct structure, featuring a 2-methyl-5-(trimethylaminomethyl)tetrahydrofuran-3-ol core, was not fully elucidated until the mid-20th century through the work of researchers like Jellinek, who used X-ray diffraction analysis in 1957.[9] Muscarine's potent parasympathomimetic activity and its role as a selective agonist for what would become known as muscarinic acetylcholine receptors sparked intense interest in its structure and synthesis.[9][10][11]

This early work coincided with the burgeoning field of carbohydrate chemistry. The cyclic forms of five-carbon sugars (pentoses) and some six-carbon sugars (hexoses) were identified as having a similar five-membered ring structure, termed a "furanose" due to its relation to furan.[12][13][14] This realization that nature frequently employs the tetrahydrofuran ring in the fundamental building blocks of life, such as in the ribose and deoxyribose of RNA and DNA, underscored the biomechanical importance of this heterocyclic system.[15]

A Plethora of Natural Products

Following the structural elucidation of muscarine and furanoses, the 2-substituted tetrahydrofuran motif was discovered in an ever-expanding list of natural products across diverse origins:[2][7][16]

-

Lignans: A class of polyphenols found in plants, many of which, like asarinin and nectandrin B, feature tetrahydrofuran rings and exhibit a range of biological activities, including antitumor and antiviral properties.[7][17]

-

Annonaceous Acetogenins: A large family of polyketide-derived natural products isolated from plants of the Annonaceae family.[2][7] These compounds, such as uvaricin, often contain multiple tetrahydrofuran rings (both substituted at the 2- and 2,5-positions) and are known for their potent cytotoxic and pesticidal activities.[2][18]

-

Polyether Ionophores: These microbial metabolites, like nonactin, contain multiple tetrahydrofuran rings and are capable of complexing and transporting metal ions across lipid membranes.[7][18]

-

Marine Natural Products: A vast and structurally diverse group of compounds isolated from marine organisms.[16][19] Examples include fijianolide A from sponges and amphidinolides from dinoflagellates, which often possess complex structures and potent bioactivities.[16][18][19]

The consistent appearance of this scaffold in such a wide range of bioactive natural products solidified its importance and provided a powerful impetus for the development of synthetic methods to access these molecules and their analogs for further biological investigation.

Part 2: The Evolution of Synthetic Strategies

The structural complexity and stereochemical richness of natural 2-substituted tetrahydrofurans presented a formidable challenge to synthetic chemists. The quest to replicate nature's handiwork and to create novel analogs has driven the development of a diverse and powerful toolkit of synthetic methodologies.

Foundational Approaches: Intramolecular Cyclization

Early and still widely used strategies rely on the intramolecular cyclization of a linear precursor containing a suitably positioned hydroxyl group and a reactive functional group. The causality behind this approach lies in the inherent proximity of the reacting groups, which thermodynamically and kinetically favors the formation of a stable five-membered ring.

1. Intramolecular SN2 Reactions: This classical approach involves the cyclization of a 1,4-diol derivative where one hydroxyl group acts as a nucleophile and the other is converted into a good leaving group (e.g., a tosylate, mesylate, or halide).[7] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon bearing the leaving group. This method is robust and predictable, making it a mainstay in tetrahydrofuran synthesis.[7]

2. Intramolecular Williamson Ether Synthesis: A variation of the SN2 reaction, this method typically involves deprotonating a 1,4-diol with a base to generate an alkoxide, which then displaces a tethered leaving group.

3. Cyclization via Epoxide Opening: A powerful and stereospecific strategy involves the intramolecular attack of a hydroxyl group onto a tethered epoxide.[7][20] First described by Kishi in 1978, this acid- or base-catalyzed reaction follows predictable stereochemical pathways (e.g., anti-selective ring-opening under acidic conditions), allowing for excellent control over the stereochemistry of the resulting tetrahydrofuran.[7]

Workflow: Classical Intramolecular Cyclization

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Muscarine - Wikipedia [en.wikipedia.org]

- 10. Synthesis and pharmacological characterization of new chiral derivatives of muscarine and allo-muscarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and muscarinic activity of some muscarone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furanose - Wikipedia [en.wikipedia.org]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Quantum chemical calculations for (2-Methyloxolan-2-yl)methanol

An In-depth Technical Guide to the Quantum Chemical Calculation of (2-Methyloxolan-2-yl)methanol

Authored by: A Senior Application Scientist

Introduction: Bridging Computation and Chemistry

(2-Methyloxolan-2-yl)methanol, a substituted tetrahydrofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Its structural features—a flexible five-membered ether ring, a tertiary carbon, and a primary alcohol—give rise to a complex conformational landscape and a rich electronic profile. Understanding these properties at a molecular level is paramount for predicting its behavior, designing derivatives with enhanced activity, and optimizing its role as a chiral building block or a functional monomer.

This technical guide moves beyond simple molecular visualization to provide a comprehensive framework for the quantum chemical analysis of (2-Methyloxolan-2-yl)methanol. We will employ Density Functional Theory (DFT), a robust and widely-used computational method, to elucidate its structural, electronic, and spectroscopic properties.[4][5] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each computational step, ensuring a blend of theoretical rigor and practical application.

Pillar 1: Theoretical Foundations - The 'Why' Behind the 'How'

Quantum chemical calculations provide a powerful lens to observe molecular behavior by solving, or approximating solutions to, the Schrödinger equation for a given system.[4] For molecules of practical interest like (2-Methyloxolan-2-yl)methanol, ab initio methods like Hartree-Fock are computationally expensive. Density Functional Theory (DFT) presents a compelling alternative, offering a remarkable balance of accuracy and computational efficiency by approximating the many-electron problem through the electron density.[5][6]

Our choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is deliberate. It is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been demonstrated to yield highly accurate results for the geometries and properties of a vast range of organic molecules.[7][8]

This functional will be paired with a Pople-style basis set, 6-311+G(d,p) . Let's deconstruct this choice:

-

6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electron density to arrange itself accurately.

-

+ : Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and potential non-covalent interactions, such as hydrogen bonding involving the molecule's ether and alcohol oxygens.

-

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape, which is essential for describing the distorted electronic environments in chemical bonds, particularly within a strained ring system.

This combination of B3LYP/6-311+G(d,p) provides a robust, well-validated level of theory for obtaining reliable insights into the target molecule.

Pillar 2: The Computational Workflow - A Validating Protocol

A successful computational analysis is not a single calculation but a logical sequence of steps, where each step validates the previous one. The following workflow is designed to ensure the final calculated properties are derived from a physically meaningful and stable molecular structure.

Caption: Computational workflow for (2-Methyloxolan-2-yl)methanol analysis.

Step 1: Initial 3D Structure Generation

The starting point is a reasonable 3D Cartesian coordinate file of (2-Methyloxolan-2-yl)methanol. This can be generated using any standard molecular building software (e.g., Avogadro, GaussView, ChemDraw 3D). The initial geometry does not need to be perfect, as subsequent steps will refine it.

Step 2: Conformational Analysis

The flexibility of the oxolane ring and the rotation of the methanol substituent mean the molecule can exist in multiple conformations (different spatial arrangements).[9] Identifying the global minimum energy conformer is critical, as all subsequent properties should be calculated for this most stable state.

Protocol:

-

Method: A conformational search can be performed using a lower-level, computationally cheaper method (e.g., molecular mechanics with a force field like MMFF94 or a semi-empirical method like GFN2-xTB) to rapidly explore the potential energy surface.

-

Procedure: Systematically rotate all rotatable bonds (C-C and C-O single bonds outside the ring) and perform a quick geometry optimization for each starting structure.

-

Analysis: Cluster the resulting conformers by energy and root-mean-square deviation (RMSD). Select the top 5-10 unique, low-energy conformers for further refinement.

-